

Technical Guide: Spectroscopic Analysis of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-chloro-5-nitronicotinate** (CAS No. 59237-53-5). Due to the limited availability of public experimental spectra, this document focuses on predicted data, general spectroscopic characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties

- IUPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate
- Molecular Formula: $C_7H_5ClN_2O_4$
- Molecular Weight: 216.58 g/mol
- Appearance: Off-white to grey solid

Spectroscopic Data

While experimental spectroscopic data for **Methyl 6-chloro-5-nitronicotinate** is not readily available in the public domain, the following tables summarize the expected and predicted data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data is not publicly available. The following are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.9 - 9.1	d	H-2 (Pyridine)
~8.6 - 8.8	d	H-4 (Pyridine)
~3.9 - 4.1	s	-OCH ₃ (Ester)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~163 - 165	C=O (Ester)
~155 - 157	C-6 (Pyridine)
~148 - 150	C-2 (Pyridine)
~140 - 142	C-5 (Pyridine)
~125 - 127	C-3 (Pyridine)
~122 - 124	C-4 (Pyridine)
~53 - 55	-OCH ₃ (Ester)

Infrared (IR) Spectroscopy

Note: Experimental IR data with specific peak assignments is not publicly available. The following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3100 - 3000	C-H stretch (aromatic)
~2960 - 2850	C-H stretch (methyl)
~1730 - 1715	C=O stretch (ester)
~1600, ~1475	C=C and C=N stretches (aromatic pyridine ring)
~1530, ~1350	N-O asymmetric and symmetric stretches (nitro group)
~1300 - 1000	C-O stretch (ester)
~850 - 750	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The following table includes predicted m/z values for various adducts of **Methyl 6-chloro-5-nitronicotinate**.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M] ⁺	215.9932
[M+H] ⁺	217.0011
[M+Na] ⁺	238.9830
[M+K] ⁺	254.9570
[M+NH ₄] ⁺	234.0276

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-nitronicotinic acid.

Materials:

- 6-hydroxy-5-nitronicotinic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Methanol (CH_3OH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.
- Add a catalytic amount of DMF to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).
- Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add methanol to the solution with stirring.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from ethanol to obtain **Methyl 6-chloro-5-nitronicotinate** as a solid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

- Dissolve approximately 5-10 mg of the purified **Methyl 6-chloro-5-nitronicotinate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

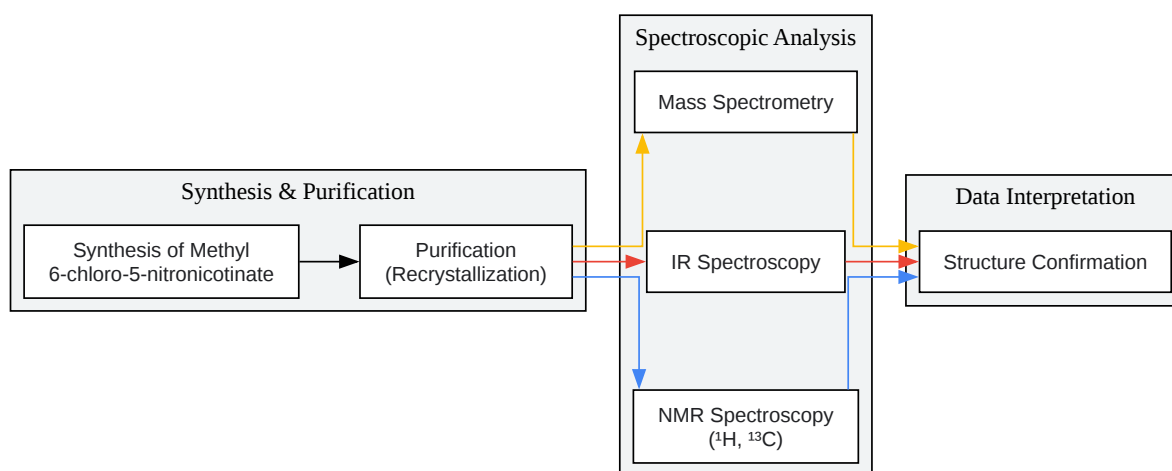
- Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a transparent pellet using a hydraulic press.
- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record the infrared spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

3.2.3. Mass Spectrometry

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).
- Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 6-chloro-5-nitronicotinate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Methyl 6-chloro-5-nitronicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate\]](https://www.benchchem.com/product/b045655#spectroscopic-data-nmr-ir-ms-for-methyl-6-chloro-5-nitronicotinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com